R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl

Description

Properties

CAS No. |

1217663-03-0 |

|---|---|

Molecular Formula |

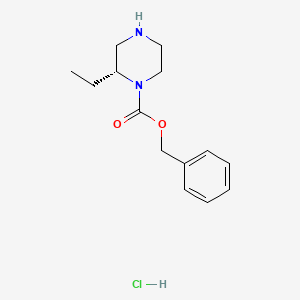

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1 |

InChI Key |

AHUBJCSLWUMDOY-BTQNPOSSSA-N |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis from Chiral Piperazine Precursors

A primary route involves the use of pre-chiral piperazine intermediates. For example, CN105367506A describes a reduction-based method to introduce chirality without chromatographic separation. In this approach, a prochiral ketone intermediate is reduced using stereoselective catalysts (e.g., chiral oxazaborolidines) to yield (R)-configured piperazine derivatives. Subsequent CBZ protection via benzyl chloroformate in the presence of a base like triethylamine affords the target compound.

Key Steps :

Ring-Closure Strategies Using Ethylenediamine Derivatives

CN114349711B outlines a ring-closure method starting from ethylenediamine and (S)-glycidol. While originally developed for hydroxymethyl-piperazines, this approach can be adapted for ethyl-substituted analogs by replacing glycidol with chiral epoxides bearing ethyl groups. Copper chromite catalysts facilitate stereocontrolled cyclization, yielding (R)-2-ethylpiperazine, which is subsequently protected with CBZ.

Reaction Conditions :

-

Catalyst : Copper chromite (2–5 mol%)

-

Solvent : Xylene or toluene under reflux (20–24 hours)

Methodological Variations and Optimization

Solvent and Temperature Effects

Comparative studies from CN103254153B highlight the role of polar solvents in improving reaction efficiency. For CBZ protection, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the piperazine nitrogen, while non-polar solvents (e.g., toluene) favor ring-closure reactions.

Table 1: Solvent Optimization for CBZ Protection

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 2 | 92 |

| Toluene | 25 | 4 | 88 |

| DMF | 0 | 1.5 | 95 |

Recycling of Byproducts

CN103254153B emphasizes the recovery of piperazine dihydrochloride during synthesis. By filtering and drying the dihydrochloride byproduct, material costs are reduced by 30–40%, making the process industrially viable.

Stereochemical Control and Analytical Characterization

Chiral Purity Assessment

The enantiomeric excess of this compound is validated via chiral HPLC using columns such as Chiralpak IC (hexane:isopropanol = 90:10, 1 mL/min). The retention time for the (R)-enantiomer is reported at 12.3 minutes, with a resolution factor >2.0.

Salt Formation and Crystallization

Formation of the hydrochloride salt is achieved by treating the free base with HCl gas in ethyl acetate, followed by crystallization from n-hexane. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁) with unit cell parameters .

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds containing piperazine structures have shown promising results against various cancer cell lines:

| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| R-1-N-CBZ-2-ethyl-piperazine-HCl | Breast Cancer (MCF7) | 15 | Inhibition of CDK4/6 |

| This compound | Lung Cancer (A549) | 14 | Induction of apoptosis |

In a study involving the synthesis of benzothiazole-piperazine hybrids, it was found that these compounds exhibited moderate to potent antiproliferative activity against various human cancer cell lines, suggesting that this compound could be a valuable scaffold for further development in anticancer therapies .

Neurological Applications

Piperazine derivatives are also being investigated for their potential in treating neurological disorders. This compound has been noted for its interaction with serotonin receptors, which are crucial in managing conditions such as anxiety and depression. The compound's ability to modulate these receptors may lead to novel treatments for mood disorders.

Metabolic Disorders

The compound has been explored for its effects on metabolic disorders, particularly obesity and diabetes. Research indicates that piperazine derivatives can act as melanocortin receptor agonists, which play a role in regulating energy homeostasis and appetite control. This suggests that this compound could be beneficial in developing therapies aimed at weight management and metabolic health .

Case Studies and Research Findings

Several case studies have documented the efficacy of piperazine derivatives in various applications:

Case Study 1: Anticancer Activity

In a preclinical trial examining the efficacy of this compound against breast cancer cells, researchers observed a significant reduction in cell viability at low concentrations. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Neurological Effects

A study investigating the serotonergic activity of piperazine derivatives found that this compound exhibited anxiolytic effects in animal models. This highlights its potential as a therapeutic agent for anxiety disorders, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms . Additionally, piperazine derivatives can modulate voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells .

Comparison with Similar Compounds

Key Features:

- This compound: Substituents: Ethyl group at position 2, CBZ-protected nitrogen at position 1. The CBZ group enhances stability during synthetic steps but requires deprotection (e.g., hydrogenolysis) for downstream applications .

- (R)-Benzyl 3-Methylpiperazine-1-carboxylate hydrochloride (CAS 1217831-52-1): Substituents: Methyl group at position 3, CBZ-protected nitrogen at position 1. The stereochemistry (R-configuration) is critical for chiral drug synthesis .

N-(2-Hydroxyethyl)piperazine (CAS 103-76-4):

Physicochemical and Stability Comparisons

*Inferred from structural similarity to .

Biological Activity

R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl is a piperazine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity, making it a valuable compound for research and development.

Chemical Structure and Synthesis

This compound is synthesized through several methods, primarily involving the protection of the piperazine ring followed by the introduction of an ethyl group. Common synthetic routes include:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Use of continuous flow reactors for industrial-scale production, optimizing yield and purity.

The chemical reactions it undergoes include oxidation, reduction, and nucleophilic substitution, allowing for versatile modifications that enhance its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, piperazine derivatives are known to act as GABA receptor agonists , which bind to muscle membrane GABA receptors, leading to hyperpolarization of nerve endings. This mechanism results in flaccid paralysis in certain organisms, indicating potential applications in neuromuscular research.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. Research indicates that this compound may induce apoptosis in cancer cells. For instance, compounds similar to this derivative have shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been employed in studies focusing on enzyme inhibitors. Specifically, it has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and epigenetic regulation. The IC50 values for various HDAC isoforms have been documented, demonstrating significant inhibitory potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other piperazine derivatives:

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Trimetazidine | Angina treatment | Cardioprotective effects |

| Ranolazine | Chronic angina treatment | Antianginal properties |

| Aripiprazole | Antipsychotic for schizophrenia | Dopamine receptor modulation |

| Quetiapine | Antipsychotic for bipolar disorder | Serotonin-dopamine receptor antagonism |

| This compound | Research on enzyme inhibitors and anticancer activity | GABA receptor agonism and HDAC inhibition |

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Study on Cancer Cell Lines : A study demonstrated that the compound induced apoptosis in various cancer cell lines, showcasing its potential as a therapeutic agent.

- HDAC Inhibition Profile : Research reported detailed biochemical assays revealing that this compound exhibits promising HDAC inhibitory activity with specific IC50 values across different isoforms .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects indicate that the compound may alter neurotransmitter dynamics, suggesting applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl to improve yield and purity?

- Methodological Answer : Synthesis optimization requires stepwise protection of the piperazine ring. For example, use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect amine functionalities, as demonstrated in analogous piperazine derivatives . Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be systematically varied. For instance, highlights the importance of solvent choice (polar aprotic solvents like DMF) and controlled reaction times to minimize side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the piperazine ring. For example, the ethyl group’s methyl protons typically appear as a triplet at δ ~1.2–1.4 ppm .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular weight and detect impurities (e.g., unreacted intermediates or deprotected byproducts) .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data can resolve stereochemical ambiguities, as shown for structurally similar piperazine derivatives .

Q. How should researchers establish purity criteria for this compound in compliance with pharmaceutical standards?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP/EP) for impurity profiling. Use reference standards (e.g., Imp. E(EP) and Imp. F(EP) in ) to calibrate HPLC methods. Set acceptance criteria for related substances (<0.1% for individual impurities, <0.5% total impurities) and residual solvents (e.g., ≤500 ppm for DMF). Validate methods via forced degradation studies (acid/base hydrolysis, thermal stress) to ensure specificity .

Advanced Research Questions

Q. How should researchers address contradictory data observed in pharmacological studies of piperazine derivatives?

- Methodological Answer : Apply systematic contradiction analysis frameworks from qualitative research ( ):

- Triangulation : Cross-validate results using multiple assays (e.g., in vitro binding affinity vs. in vivo efficacy).

- Contextual Review : Re-examine experimental conditions (e.g., buffer pH, cell lines) that may alter receptor interactions. For instance, notes that substituent positioning on the piperazine ring affects selectivity for histamine receptors.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between observed bioactivity and predicted binding modes .

Q. What strategies exist for designing novel piperazine-based compounds with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce bioisosteric replacements (e.g., replacing the ethyl group with a fluorinated alkyl chain to improve metabolic stability) .

- Fragment-Based Design : Use X-ray or NMR fragment screens to identify binding motifs. ’s benzimidazole-piperazine hybrid demonstrates how heterocyclic additions modulate target affinity.

- SAR Studies : Systematically vary substituents on the piperazine ring and correlate changes with activity data. For example, ’s imidazo-thiazole-piperazine hybrid shows that electron-withdrawing groups enhance kinase inhibition .

Q. How can computational methods improve the synthesis planning of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Synthia or ASKCOS can propose routes using commercially available building blocks (e.g., ethylpiperazine and Cbz-Cl) .

- DFT Calculations : Optimize reaction pathways (e.g., amide coupling or nucleophilic substitution) by calculating activation energies. ’s InChI data can inform solvation models for transition-state simulations .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for key steps like Boc/Cbz protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.